Ethyl 6-(difluoromethyl)pyridine-2-carboxylate
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Overview
Description
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H7F2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of Ethyl 6-(difluoromethyl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with difluoromethylating agents under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then esterified with ethanol to form the ethyl ester.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the difluoromethyl group, leading to the formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a valuable compound in drug discovery.
Industry: It is used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 6-(difluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl 6-(difluoromethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methylpyridine-2-carboxylate: This compound lacks the difluoromethyl group, which can significantly alter its chemical and biological properties.
Ethyl 6-chloropyridine-2-carboxylate: The presence of a chlorine atom instead of a difluoromethyl group can lead to different reactivity and applications.
Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate: The trifluoromethyl group can provide different electronic and steric effects compared to the difluoromethyl group, affecting the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
ethyl 6-(difluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5-3-4-6(12-7)8(10)11/h3-5,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNNDYCENOFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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